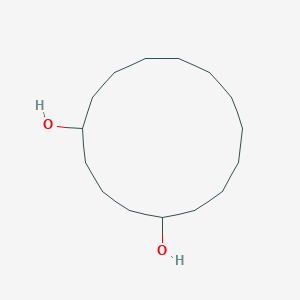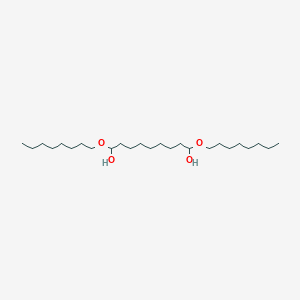
1,9-Bis(octyloxy)nonane-1,9-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Bis(octyloxy)nonane-1,9-diol is a chemical compound with the molecular formula C25H52O4 It is characterized by the presence of two hydroxyl groups and two octyloxy groups attached to a nonane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Bis(octyloxy)nonane-1,9-diol can be synthesized through a multi-step process involving the reaction of nonane-1,9-diol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Bis(octyloxy)nonane-1,9-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The octyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new ethers or other substituted derivatives.
Scientific Research Applications
1,9-Bis(octyloxy)nonane-1,9-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,9-Bis(octyloxy)nonane-1,9-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The octyloxy groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
1,9-Nonanediol: A simpler analog with only hydroxyl groups and no octyloxy groups.
1,9-Decanediol: Similar structure but with a longer carbon chain.
1,8-Octanediol: Similar structure but with a shorter carbon chain.
Uniqueness
1,9-Bis(octyloxy)nonane-1,9-diol is unique due to the presence of both hydroxyl and octyloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
88302-15-2 |
|---|---|
Molecular Formula |
C25H52O4 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
1,9-dioctoxynonane-1,9-diol |
InChI |
InChI=1S/C25H52O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h24-27H,3-23H2,1-2H3 |
InChI Key |
OPLOKRGDOFQTOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(CCCCCCCC(O)OCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[(1-propoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14400584.png)
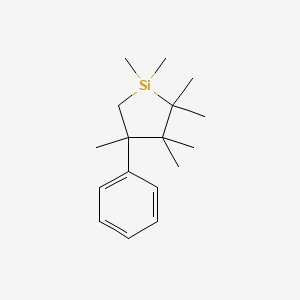
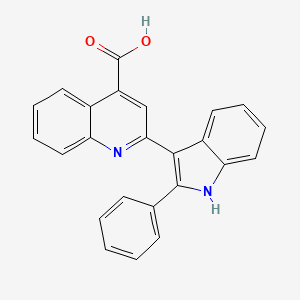


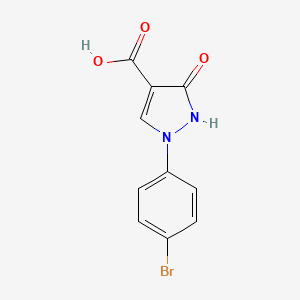



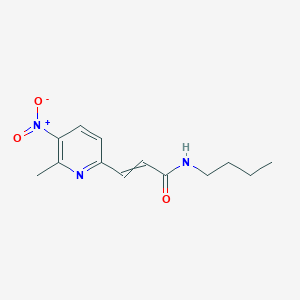
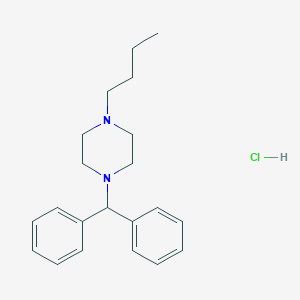
![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)
